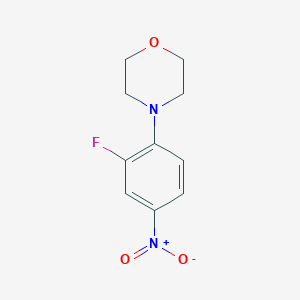

4-(2-Fluoro-4-nitrophenyl)morpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-fluoro-4-nitrophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O3/c11-9-7-8(13(14)15)1-2-10(9)12-3-5-16-6-4-12/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEQCFSSBZPZEFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60387723 | |

| Record name | 4-(2-fluoro-4-nitrophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2689-39-6 | |

| Record name | 4-(2-Fluoro-4-nitrophenyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2689-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-fluoro-4-nitrophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Fluoro-4-nitrophenyl)morpholine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36R3KP66K8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine, a key intermediate in the pharmaceutical industry. The document details the primary synthetic pathway, experimental protocols, and relevant chemical data.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution

The principal and most widely utilized method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction.[1] This reaction involves the displacement of a fluoride ion from an activated aromatic ring by the nucleophilic morpholine. The presence of a strong electron-withdrawing group, such as a nitro group (-NO₂), in a position ortho or para to the leaving group (fluorine), is crucial for the activation of the aromatic ring towards nucleophilic attack.[2]

The most common starting materials for this synthesis are 2,4-difluoronitrobenzene and morpholine.[2][3] The reaction is typically carried out in a suitable solvent and may be facilitated by the presence of a base.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its synthesis.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁FN₂O₃ | [4][5] |

| Molecular Weight | 226.21 g/mol | [4] |

| Melting Point | 106-109 °C | [4] |

| ¹H NMR (400MHz, CDCl₃) δ (ppm) | 8.03 (ddd, J=1.0, 2.6, 9.0Hz, 1H), 7.94 (dd, J=2.6, 13.1Hz, 1H), 6.94 (t, J=8.7Hz, 1H), 3.90 (t, J=4.7Hz, 4H), 3.31 (m, 4H) | [6][7] |

| ¹³C NMR (100MHz, CDCl₃) δ (ppm) | 153.3 (d, J=249.5), 145.6 (d, J=7.8Hz), 121.1 (d, J=3.0Hz), 117.0 (d, J=3.9Hz), 112.7 (d, J=6.4Hz), 66.7, 50.0 (d, J=4.9Hz) | [6][7] |

| HRMS (M) Calcd. | 226.0748 | [6][7] |

| HRMS (M) Found | 226.0749 | [6][7] |

Table 2: Synthesis Yield under Continuous Flow Conditions

| Temperature (°C) | Molar Ratio (Morpholine:Substrate) | Residence Time (s) | Production Rate (mg/h) | Limiting Reactant Conversion (%) | Selectivity |

| 105 | 4 | 50 | 157-195 | ≈ 99% | ≥ 10 |

Data adapted from a study on the continuous synthesis in microreactors.[8]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and purification of this compound.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution

This protocol is a composite based on common laboratory practices for SNAr reactions.

Materials:

-

2,4-Difluoronitrobenzene

-

Morpholine

-

Triethylamine (optional, as a base)

-

Acetonitrile or Ethanol (solvent)

-

Ethyl acetate (for extraction)

-

Water (for washing)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

-

To a solution of 2,4-difluoronitrobenzene (1.0 equivalent) in acetonitrile or ethanol, add morpholine (1.0-1.2 equivalents).

-

If a base is used, add triethylamine (1.0-1.2 equivalents) to the mixture.

-

Heat the reaction mixture to reflux and stir for 11-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water to remove any inorganic salts and excess morpholine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

Materials:

-

Crude this compound

-

Ethanol

Procedure:

-

Dissolve the crude product in a minimum amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the purified crystals under vacuum.

Mandatory Visualizations

The following diagrams illustrate the synthesis pathway and the general experimental workflow.

Caption: Nucleophilic Aromatic Substitution Pathway.

Caption: General Experimental Workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. vapourtec.com [vapourtec.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C10H11FN2O3 | CID 2905489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound – All About Drugs [allfordrugs.com]

- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: this compound [orgspectroscopyint.blogspot.com]

- 8. researchgate.net [researchgate.net]

physicochemical properties of 4-(2-Fluoro-4-nitrophenyl)morpholine

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Fluoro-4-nitrophenyl)morpholine

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound (CAS No: 2689-39-6). This compound is a key intermediate in organic synthesis, particularly in the pharmaceutical industry. Its value stems from the unique combination of a morpholine ring, known to enhance the pharmacokinetic profiles of drug candidates, and an activated fluoronitrophenyl group, which is amenable to various chemical transformations.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, tabulated data, and visualizations to support further research and application.

Chemical Identity and Structure

This compound is a substituted aromatic compound. The morpholine moiety is attached to a phenyl ring which is further substituted with a fluorine atom and a nitro group.[1] These features, particularly the electron-withdrawing nitro group and the fluorine atom, make the molecule highly reactive and useful as a synthetic building block.[1]

| Identifier | Value |

| CAS Number | 2689-39-6[1][2][3][4][5][6][7] |

| Molecular Formula | C₁₀H₁₁FN₂O₃[1][2][4][5][7][8] |

| IUPAC Name | This compound[5] |

| Synonyms | 3-fluoro-4-morpholino-1-nitrobenzene, Linezolid Impurity 27[3][6] |

| Appearance | Yellow to Orange Solid[2][6][9] |

Physicochemical Properties

The are summarized below. These properties are critical for its handling, storage, and application in various chemical reactions.

| Property | Value | Source |

| Molecular Weight | 226.20 g/mol | [1][2][4][5][6][7][8] |

| Melting Point | 106-109 °C / 121-126 °C | [1][2][6][9] |

| Boiling Point (Predicted) | 380.9 ± 42.0 °C at 760 mmHg | [2][3][4][6][9] |

| Density (Predicted) | 1.340 ± 0.06 g/cm³ | [2][3][4][6][9] |

| Solubility | Slightly soluble in Chloroform and Methanol | [2][6][9] |

| pKa (Predicted) | 0.62 ± 0.40 | [2][6][9] |

| LogP (Predicted) | 2.07 | [4] |

| Flash Point | 184.2 °C | [3][4] |

| Storage Temperature | 2-8°C | [2][6][9] |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of the compound.

| Spectroscopy | Data |

| ¹H NMR (400MHz, CDCl₃) | δ 8.03 (ddd, J=1.0, 2.6, 9.0Hz, 1H, ArH), 7.94 (dd, J=2.6, 13.1Hz, 1H, ArH), 6.94 (t, J=8.7Hz, 1H, ArH), 3.90 (t, J=4.7Hz, 4H, 2xCH₂O), 3.31 (m, 4H, 2xCH₂N)[10][11] |

| ¹³C NMR (100MHz, CDCl₃) | δ 153.3 (d, J=249.5), 145.6 (d, J=7.8Hz), 121.1 (d, J=3.0Hz), 117.0 (d, J=3.9Hz), 112.7 (d, J=6.4Hz), 66.7, 50.0 (d, J=4.9Hz)[10][11] |

| HRMS [M] | Calculated for C₁₀H₁₁FN₂O₃: 226.0748, Found: 226.0749[10][11] |

Experimental Protocols

Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction.[12] This method is efficient and can be performed under various conditions.

Reactants:

Procedure:

-

To a solution of 1,2-difluoro-4-nitrobenzene in a suitable solvent like acetonitrile, add morpholine.

-

The reaction mixture is then heated to reflux and stirred for several hours.[12]

-

Alternatively, the reaction can be conducted under neat (solvent-free) conditions by directly mixing the reactants and heating.[12][13]

-

Reaction progress is monitored by an appropriate technique (e.g., TLC or GC-MS).

-

Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve quenching with water, extraction with an organic solvent, and purification by recrystallization or column chromatography to yield this compound as a solid.

Reduction of the Nitro Group

A common subsequent reaction is the reduction of the nitro group to an amine, yielding 3-fluoro-4-morpholinoaniline, a crucial intermediate for antibiotics like Linezolid.[12]

Reactants:

-

This compound

-

Reducing agent (e.g., Iron powder and Ammonium chloride)[12]

-

Solvent (e.g., Methanol/Water mixture)[12]

Procedure:

-

Suspend this compound in a mixture of methanol and water.

-

Add iron powder and ammonium chloride to the suspension.

-

Heat the reaction mixture at approximately 70°C and stir until the reduction is complete (monitored by TLC).[12]

-

After cooling, the mixture is filtered to remove the iron salts.

-

The filtrate is concentrated, and the product is extracted with an organic solvent.

-

The organic layer is dried and evaporated to yield 3-fluoro-4-morpholinoaniline.

Applications in Drug Discovery and Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of biologically active molecules.

-

Antibiotic Synthesis: It is a well-documented key intermediate in the synthesis of the oxazolidinone antibiotic, Linezolid.[12][13] The morpholine ring in this context is crucial for the drug's activity and pharmacokinetic properties.

-

Antimicrobial Agents: The compound is a reactant for creating various 5-substituted oxazolidinone derivatives that exhibit high antimicrobial activity.[2][3]

-

Medicinal Chemistry Scaffold: The morpholine heterocycle is considered a "privileged structure" in medicinal chemistry, often incorporated to improve properties such as aqueous solubility, metabolic stability, and target binding.[13] The fluoronitrophenyl group provides a reactive handle for further molecular elaboration.

-

Research Chemical: Its diverse reactivity makes it a versatile building block for synthesizing novel compounds for various research purposes, including the development of potential anticancer and anti-inflammatory agents.[14][15]

References

- 1. nbinno.com [nbinno.com]

- 2. 4-(2-FLUORO-4-NITRO-PHENYL)-MORPHOLINE CAS#: 2689-39-6 [m.chemicalbook.com]

- 3. 4-(2-FLUORO-4-NITRO-PHENYL)-MORPHOLINE CAS 2689-39-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. This compound | CAS#:2689-39-6 | Chemsrc [chemsrc.com]

- 5. This compound | C10H11FN2O3 | CID 2905489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(2-FLUORO-4-NITRO-PHENYL)-MORPHOLINE | 2689-39-6 [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. 2689-39-6 CAS MSDS (4-(2-FLUORO-4-NITRO-PHENYL)-MORPHOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. ORGANIC SPECTROSCOPY INTERNATIONAL: this compound [orgspectroscopyint.blogspot.com]

- 11. This compound – All About Drugs [allfordrugs.com]

- 12. researchgate.net [researchgate.net]

- 13. 4-(2-Fluoro-5-nitrophenyl)morpholine|1233093-70-3 [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]

An In-depth Technical Guide to 4-(2-Fluoro-4-nitrophenyl)morpholine (CAS: 2689-39-6): A Key Intermediate in Modern Antibiotic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-fluoro-4-nitrophenyl)morpholine (CAS number 2689-39-6), a pivotal chemical intermediate in the synthesis of contemporary pharmaceuticals. The document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and subsequent conversion to biologically active compounds, and situates its importance within the broader context of medicinal chemistry. Particular emphasis is placed on its role as a precursor to the oxazolidinone class of antibiotics, exemplified by Linezolid. All quantitative data is presented in structured tables, and key chemical transformations and workflows are visualized using diagrams to facilitate understanding for researchers and drug development professionals.

Chemical and Physical Properties

This compound is a solid, typically appearing as a yellow to orange substance.[1][2] Its chemical structure combines a morpholine ring with a fluorinated nitrobenzene moiety, rendering it a versatile building block in organic synthesis.[3][4] The electron-withdrawing properties of the nitro group and the fluorine atom activate the phenyl ring for further chemical modifications.[3][4]

| Property | Value | Reference |

| CAS Number | 2689-39-6 | [5] |

| Molecular Formula | C₁₀H₁₁FN₂O₃ | [5] |

| Molecular Weight | 226.21 g/mol | [4] |

| Appearance | Yellow to Orange Solid | [1][2] |

| Melting Point | 106-109 °C | [4] |

| ¹H NMR (400MHz, CDCl₃) | δ 8.03 (ddd, J=1.0, 2.6, 9.0Hz, 1H), 7.94 (dd, J=2.6, 13.1Hz, 1H), 6.94 (t, J=8.7Hz, 1H), 3.90 (t, J=4.7Hz, 4H), 3.31 (m, 4H) | |

| ¹³C NMR (100MHz, CDCl₃) | δ 153.3 (d, J=249.5Hz), 145.6 (d, J=7.8Hz), 121.1 (d, J=3.0Hz), 117.0 (d, J=3.9Hz), 112.7 (d, J=6.4Hz), 66.7, 50.0 (d, J=4.9Hz) | |

| HRMS (M⁺) | Calculated: 226.0748, Found: 226.0749 |

Synthesis of this compound

The primary synthetic route to this compound is through a nucleophilic aromatic substitution (SₙAr) reaction. This involves the reaction of morpholine with a difluoronitrobenzene derivative, typically 1,2-difluoro-4-nitrobenzene or 3,4-difluoronitrobenzene.[3]

Synthesis of this compound.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol describes the synthesis of this compound from 1,2-difluoro-4-nitrobenzene and morpholine.[3]

Materials:

-

1,2-Difluoro-4-nitrobenzene

-

Morpholine

-

Acetonitrile (optional, as solvent)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

Procedure:

-

In a round-bottom flask, combine 1,2-difluoro-4-nitrobenzene (1 equivalent) and morpholine (1.1 equivalents). The reaction can be performed neat (without solvent) or in a solvent such as acetonitrile.

-

If using a solvent, add acetonitrile to the flask.

-

Equip the flask with a reflux condenser and a stirring apparatus.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If the reaction was performed neat, the product may solidify upon cooling. If a solvent was used, it can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound as a solid.

Role in the Synthesis of Oxazolidinone Antibiotics

This compound is not known to possess significant biological activity itself. Its primary importance lies in its role as a key intermediate in the synthesis of the oxazolidinone class of antibiotics, most notably Linezolid.[3][6] The synthetic pathway involves the reduction of the nitro group to an amine, followed by a series of reactions to construct the oxazolidinone ring and append the N-acetylmethyl group.

Synthetic workflow from intermediate to Linezolid.

Experimental Protocol: Reduction to 3-Fluoro-4-morpholinoaniline

This protocol details the reduction of the nitro group of this compound to form 3-fluoro-4-morpholinoaniline.[3][7]

Materials:

-

This compound

-

Ethanol

-

10% Palladium on Carbon (Pd/C)

-

Hydrogen source (e.g., hydrogen balloon or hydrogenation apparatus)

-

Filter paper (e.g., Celite)

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol in a suitable reaction vessel.

-

Carefully add 10% Pd/C catalyst to the solution.

-

Subject the mixture to a hydrogen atmosphere (e.g., by attaching a hydrogen-filled balloon or using a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain 3-fluoro-4-morpholinoaniline as a solid.

Experimental Protocol: Representative Synthesis of Linezolid

The following is a representative multi-step synthesis of Linezolid from 3-fluoro-4-morpholinoaniline, illustrating the construction of the oxazolidinone ring and subsequent modifications.[6][8]

Materials:

-

3-Fluoro-4-morpholinoaniline

-

(R)-Epichlorohydrin

-

Methanol

-

Carbonyl diimidazole (CDI)

-

Dichloromethane

-

Potassium phthalimide

-

Dimethylformamide (DMF)

-

Hydrazine hydrate

-

Acetic anhydride

Procedure:

-

Step 1: Epoxide Ring Opening: React 3-fluoro-4-morpholinoaniline (1 equivalent) with (R)-epichlorohydrin (1.1 equivalents) in methanol at elevated temperature (e.g., 60-65 °C).

-

Step 2: Oxazolidinone Ring Formation: Treat the crude adduct from Step 1 with carbonyl diimidazole (CDI) in a solvent like dichloromethane at ambient temperature to form (5R)-5-(chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone.

-

Step 3: Azide or Phthalimide Substitution: The chloromethyl group is then displaced. A common method is condensation with potassium phthalimide in DMF at reflux to yield the corresponding phthalimide derivative.

-

Step 4: Deprotection to Primary Amine: Treat the phthalimide derivative with hydrazine hydrate in a suitable solvent (e.g., methanol) to cleave the phthalimide group and yield the primary amine intermediate.

-

Step 5: Acetylation: Finally, acetylate the primary amine using acetic anhydride to afford Linezolid. The product can be purified by recrystallization.

Biological Significance and Applications

The core value of this compound is its role as a building block for oxazolidinone antibiotics. These antibiotics are a critical class of antimicrobial agents effective against a range of multidrug-resistant Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE).[9][10]

The mechanism of action of oxazolidinones involves the inhibition of bacterial protein synthesis at an early stage, specifically by binding to the 50S ribosomal subunit and preventing the formation of the initiation complex.[10]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

To evaluate the efficacy of the final synthesized oxazolidinone antibiotics, a standard method like broth microdilution is employed to determine the Minimum Inhibitory Concentration (MIC).

Principle: This method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the microorganism after incubation.[1][11]

Materials:

-

Synthesized oxazolidinone compound

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Microtiter plates (96-well)

-

Standardized bacterial inoculum (e.g., 0.5 McFarland standard)

-

Incubator

Procedure:

-

Prepare a stock solution of the synthesized oxazolidinone compound.

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the antibiotic in CAMHB to achieve a range of desired concentrations.

-

Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard, and then dilute it further according to standard protocols to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plate at 35-37 °C for 16-20 hours.

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Conclusion

This compound is a crucial intermediate in medicinal chemistry, particularly in the synthesis of the oxazolidinone class of antibiotics. Its well-defined synthesis via nucleophilic aromatic substitution and its subsequent conversion to potent antibacterial agents like Linezolid highlight its significance in the development of treatments for infections caused by multidrug-resistant bacteria. This guide provides the essential technical information and detailed protocols to aid researchers and scientists in the synthesis and application of this important compound.

References

- 1. Validation of commercial dry-form broth microdilution panels for susceptibility testing of AZD2563, a new long-acting oxazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Validation of commercial dry-form broth microdilution panels for susceptibility testing of AZD2563, a new long-acting oxazolidinone. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C10H11FN2O3 | CID 2905489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. echemi.com [echemi.com]

- 8. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]

- 9. CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Preliminary susceptibility testing guidelines for AZD2563, a long-acting oxazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure Elucidation of 4-(2-Fluoro-4-nitrophenyl)morpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 4-(2-fluoro-4-nitrophenyl)morpholine, a key intermediate in the synthesis of various pharmaceuticals, including the antibiotic Linezolid.[1] This document details the spectroscopic data, synthesis, and analytical methodologies used to confirm the chemical structure of this compound.

Compound Identity and Physical Properties

This compound is a substituted aromatic compound with the chemical formula C₁₀H₁₁FN₂O₃.[2] It is typically a solid at room temperature.[2]

| Property | Value | Source |

| CAS Number | 2689-39-6 | [2] |

| Molecular Formula | C₁₀H₁₁FN₂O₃ | [2] |

| Molecular Weight | 226.21 g/mol | [2] |

| Melting Point | 106-109°C or 121-126°C | [1][2] |

| Appearance | Solid | [2] |

Note on Melting Point: Discrepancies in reported melting points may be attributed to different crystalline forms or purity levels of the analyzed samples.

Spectroscopic Data for Structure Confirmation

The structural framework of this compound is unequivocally established through a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The following data were obtained in deuterated chloroform (CDCl₃) on a 400 MHz spectrometer for ¹H NMR and a 100 MHz spectrometer for ¹³C NMR.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 8.03 | ddd | J = 9.0, 2.6, 1.0 | 1H | Ar-H |

| 7.94 | dd | J = 13.1, 2.6 | 1H | Ar-H |

| 6.94 | t | J = 8.7 | 1H | Ar-H |

| 3.90 | t | J = 4.7 | 4H | 2 x -OCH₂- |

| 3.31 | m | 4H | 2 x -NCH₂- |

¹³C NMR Data

| Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |

| 153.3 | d, J = 249.5 | C-F |

| 145.6 | d, J = 7.8 | Ar-C |

| 121.1 | d, J = 3.0 | Ar-C |

| 117.0 | d, J = 3.9 | Ar-C |

| 112.7 | d, J = 6.4 | Ar-C |

| 66.7 | -OCH₂- | |

| 50.0 | d, J = 4.9 | -NCH₂- |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the elemental composition of the molecule with high accuracy.

| Technique | Parameter | Value |

| HRMS | Calculated Mass [M] for C₁₀H₁₁FN₂O₃ | 226.0748 |

| Found Mass [M] | 226.0749 |

Infrared (IR) Spectroscopy

Synthesis of this compound

The primary method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAᵣ) reaction.

General Reaction Scheme

The synthesis involves the reaction of a difluoronitrobenzene derivative with morpholine. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack by the secondary amine of the morpholine.

Caption: General reaction scheme for the synthesis.

Experimental Protocols

Batch Synthesis (Generalized Protocol):

A detailed, standardized laboratory protocol is not consistently reported across various sources. However, a general procedure can be outlined based on similar reactions.[3]

-

Reaction Setup: To a solution of 1,2-difluoro-4-nitrobenzene in a suitable solvent (e.g., acetonitrile), morpholine and a base (e.g., triethylamine) are added.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours.

-

Work-up and Purification: After cooling, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization, to yield the final product.

Continuous Synthesis in Microreactors:

A more recent approach involves the continuous synthesis of this compound in microreactors, which offers improved control and efficiency.[4]

-

Reactants: Morpholine and 2,4-difluoronitrobenzene.

-

Optimized Conditions:

-

Temperature: 105°C

-

Reactant Molar Ratio (Morpholine:Difluoronitrobenzene): 4:1

-

Residence Time: 50 seconds

-

-

This method has been shown to achieve high conversion rates (≈ 99%) and selectivity.[4]

Structure Elucidation Workflow

The logical flow for the structure elucidation of this compound involves synthesis followed by a series of analytical characterizations.

Caption: Workflow for structure elucidation.

Crystallographic Data

As of the date of this guide, a search of the Cambridge Structural Database (CSD) and other publicly available crystallographic databases did not yield a crystal structure for this compound. However, crystal structures of related compounds, such as 4-(4-nitrophenyl)morpholine, have been reported and show the morpholine ring in a chair conformation.[5] It is highly probable that the morpholine ring in the title compound also adopts a similar low-energy chair conformation.

Conclusion

The structure of this compound is well-established and confirmed by a combination of modern spectroscopic techniques, primarily NMR and high-resolution mass spectrometry. While a definitive crystal structure and a comprehensive infrared spectrum are not yet publicly available, the existing data provide a solid foundation for its use as a critical intermediate in research and development, particularly in the pharmaceutical industry. The synthesis via nucleophilic aromatic substitution is a robust and scalable method for its preparation.

References

- 1. 4-(2-FLUORO-4-NITRO-PHENYL)-MORPHOLINE CAS#: 2689-39-6 [m.chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. Structure-based Hybridization, Microwave Prompted Synthesis and Biological Evaluation of Novel this compound Derivatives | AVESİS [avesis.ktu.edu.tr]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

A Technical Guide to 4-(2-Fluoro-4-nitrophenyl)morpholine: A Key Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 4-(2-Fluoro-4-nitrophenyl)morpholine, along with a detailed examination of its synthesis and applications in medicinal chemistry. This compound is a valuable building block, particularly recognized for its role as a key intermediate in the synthesis of advanced pharmaceutical compounds.

Core Chemical and Physical Properties

This compound is an organic compound that integrates a morpholine ring with a fluorinated nitrobenzene moiety.[1] This combination of functional groups imparts a unique reactivity profile, making it a versatile intermediate in organic synthesis.[1] The presence of the electron-withdrawing nitro group and the fluorine atom on the phenyl ring are key to its chemical utility.[1]

A summary of its key quantitative data is presented below for clear reference and comparison.

| Property | Value |

| Molecular Formula | C10H11FN2O3[1][2][3][4][5] |

| Molecular Weight | 226.20 g/mol [2][6][7] |

| CAS Number | 2689-39-6[1][2][3] |

| Appearance | Solid[1][4] |

| Melting Point | 106-126°C[1][3][5] |

| Boiling Point | 380.9 °C (Predicted)[3][4][6] |

| Density | 1.34 g/cm³ (Predicted)[4] |

Synthesis of this compound

The primary synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction.[8] This well-established method provides a reliable pathway to this important intermediate.

Experimental Protocol: Nucleophilic Aromatic Substitution

A general methodology for the synthesis involves the reaction of morpholine with 1,2-difluoro-4-nitrobenzene.[8]

Materials:

-

Morpholine

-

1,2-difluoro-4-nitrobenzene

-

Acetonitrile (or solvent-free conditions)

Procedure:

-

In a reaction vessel, 1,2-difluoro-4-nitrobenzene is dissolved in a suitable solvent such as acetonitrile, or the reaction can be conducted under neat (solvent-free) conditions.[8][9]

-

Morpholine is added to the solution.

-

The reaction mixture is heated to reflux and maintained at this temperature with stirring for a sufficient period to ensure the completion of the reaction.

-

Upon completion, the reaction mixture is cooled, and the product is isolated through standard workup procedures, which may include filtration, extraction, and purification by recrystallization or chromatography.

The following diagram illustrates the synthetic workflow for the preparation of this compound and its subsequent conversion to a key aniline derivative.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of various pharmaceutical agents. Its most notable application is in the preparation of the antibiotic Linezolid.[9] The nitro group of this compound can be readily reduced to an amino group, yielding 3-fluoro-4-morpholinoaniline. This aniline derivative is a key precursor for the synthesis of 5-substituted oxazolidinone derivatives, a class of compounds known for their potent antimicrobial activity.[3]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C10H11FN2O3 | CID 2905489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(2-FLUORO-4-NITRO-PHENYL)-MORPHOLINE CAS#: 2689-39-6 [m.chemicalbook.com]

- 4. 4-(2-FLUORO-4-NITRO-PHENYL)-MORPHOLINE CAS 2689-39-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. 2689-39-6 CAS MSDS (4-(2-FLUORO-4-NITRO-PHENYL)-MORPHOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound | CAS#:2689-39-6 | Chemsrc [chemsrc.com]

- 7. parchem.com [parchem.com]

- 8. researchgate.net [researchgate.net]

- 9. 4-(2-Fluoro-5-nitrophenyl)morpholine|1233093-70-3 [benchchem.com]

Technical Guide: Physicochemical Properties of 4-(2-Fluoro-4-nitrophenyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Fluoro-4-nitrophenyl)morpholine is a key chemical intermediate, primarily recognized for its role in the synthesis of the oxazolidinone antibiotic, Linezolid.[1][2] The compound, with the CAS number 2689-39-6 and a molecular weight of 226.21 g/mol , is a yellow to orange solid.[3][4] Its chemical structure, featuring a morpholine ring attached to a fluorinated nitrobenzene moiety, makes it a versatile building block in medicinal chemistry. Understanding its physicochemical properties, particularly its solubility in organic solvents, is crucial for its synthesis, purification, and subsequent reactions. This guide provides a comprehensive overview of the available technical data on this compound, with a focus on its solubility, synthesis, and purification.

Solubility Profile

Quantitative Solubility Data

Qualitative Solubility Information

Qualitative information gathered from various sources indicates that this compound is slightly soluble in chloroform and methanol at ambient temperature.[5] Its solubility characteristics are critical during its synthesis and purification, particularly in the context of recrystallization. The use of solvents such as ethyl acetate and methanol for recrystallization in synthetic protocols suggests that the compound has moderate solubility in these solvents at elevated temperatures and lower solubility at room temperature, a prerequisite for efficient purification by this method.[6][7]

Table 1: Qualitative Solubility of this compound

| Solvent | Temperature | Solubility | Source |

| Chloroform | Ambient | Slightly Soluble | [5] |

| Methanol | Ambient | Slightly Soluble | [5] |

| Ethyl Acetate | Elevated | Soluble (inferred) | [6] |

| Acetonitrile | Elevated | Soluble (inferred) | [1] |

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of morpholine with a di-substituted fluoronitrobenzene, typically 1,2-difluoro-4-nitrobenzene or 3,4-difluoronitrobenzene.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution

-

Reactants:

-

3,4-Difluoronitrobenzene

-

Morpholine

-

Anhydrous potassium carbonate (or other suitable base)

-

Solvent (e.g., Ethyl acetate, Dioxane, or Dehydrated alcohol)[6]

-

-

Procedure:

-

To a solution of 3,4-difluoronitrobenzene in the chosen solvent, add morpholine and the base.

-

The molar ratio of morpholine to 3,4-difluoronitrobenzene is typically in the range of 1:1 to 1.2:1.

-

The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The inorganic salts are removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification by Recrystallization

Recrystallization is a standard method for purifying the crude this compound. The choice of solvent is critical for obtaining a high-purity product with a good yield.

Protocol 2: Recrystallization of this compound

-

Materials:

-

Procedure:

-

Dissolve the crude product in a minimal amount of the chosen solvent at its boiling point.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

-

Allow the hot, saturated solution to cool slowly to room temperature.

-

Further cooling in an ice bath can be employed to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any residual impurities.

-

Dry the crystals under vacuum to obtain the pure this compound. The melting point of the purified product is typically in the range of 106-126 °C.[3][4]

-

General Protocol for Solubility Determination (Shake-Flask Method)

For researchers wishing to determine the quantitative solubility of this compound, the shake-flask method is a widely accepted standard procedure.[8]

Protocol 3: Equilibrium Solubility Determination

-

Materials and Equipment:

-

Pure this compound

-

Selected organic solvent of high purity

-

Vials with airtight seals

-

A constant temperature shaker or water bath

-

Centrifuge

-

A validated analytical method (e.g., HPLC-UV) to determine the concentration of the solute.

-

-

Procedure:

-

Add an excess amount of the solid compound to a known volume of the solvent in a vial. This is to ensure that a saturated solution is formed.

-

Seal the vials and place them in a shaker or water bath maintained at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can take several hours to days, and preliminary studies may be needed to determine the time to reach equilibrium.

-

After reaching equilibrium, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant. To avoid including undissolved solids, the sample can be centrifuged, and the clear supernatant used for analysis.

-

Dilute the sample with a suitable solvent and analyze the concentration of this compound using a validated analytical method.

-

The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Visualizations

The following diagrams illustrate the key processes related to this compound.

Caption: Workflow for the synthesis and purification of this compound.

Caption: General workflow for experimental determination of solubility using the shake-flask method.

References

- 1. researchgate.net [researchgate.net]

- 2. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]

- 3. nbinno.com [nbinno.com]

- 4. 2689-39-6 CAS MSDS (4-(2-FLUORO-4-NITRO-PHENYL)-MORPHOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 4-(2-FLUORO-4-NITRO-PHENYL)-MORPHOLINE | 2689-39-6 [chemicalbook.com]

- 6. CN103724295A - Method for preparing linezolid intermediate - Google Patents [patents.google.com]

- 7. asianpubs.org [asianpubs.org]

- 8. who.int [who.int]

Spectroscopic Profile of 4-(2-Fluoro-4-nitrophenyl)morpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 4-(2-fluoro-4-nitrophenyl)morpholine, a key intermediate in pharmaceutical synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering insights for its identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. The data presented here were obtained in deuterated chloroform (CDCl₃).

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The assignments for this compound are summarized in the table below.[1][2]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.03 | ddd | 1.0, 2.6, 9.0 | 1H | Ar-H |

| 7.94 | dd | 2.6, 13.1 | 1H | Ar-H |

| 6.94 | t | 8.7 | 1H | Ar-H |

| 3.90 | t | 4.7 | 4H | 2 x -OCH₂ |

| 3.31 | m | 4H | 2 x -NCH₂ |

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The presence of fluorine results in characteristic splitting patterns for the carbon atoms on the aromatic ring.[1][2]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 153.3 | d | 249.5 | C-F |

| 145.6 | d | 7.8 | C-N (Aromatic) |

| 121.1 | d | 3.0 | C-H (Aromatic) |

| 117.0 | d | 3.9 | C-H (Aromatic) |

| 112.7 | d | 6.4 | C-NO₂ |

| 66.7 | s | 2 x -OCH₂ | |

| 50.0 | d | 4.9 | 2 x -NCH₂ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3100-3000 | Aromatic C-H | Stretching |

| ~2950-2850 | Aliphatic C-H (morpholine) | Stretching |

| ~1600-1450 | Aromatic C=C | Stretching |

| ~1550-1475 | Nitro (NO₂) | Asymmetric Stretching |

| ~1360-1290 | Nitro (NO₂) | Symmetric Stretching |

| ~1250-1000 | C-F | Stretching |

| ~1100 | C-O-C (ether in morpholine) | Stretching |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the elemental composition of this compound by providing a highly accurate mass measurement.

| Parameter | Value |

| Molecular Formula | C₁₀H₁₁FN₂O₃ |

| Calculated Exact Mass | 226.0748 |

| Found Exact Mass | 226.0749 |

Experimental Protocols

The following are detailed methodologies representative of the techniques used to acquire the spectral data presented.

NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then filtered through a glass wool plug into a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Spectrometer: A 400 MHz NMR spectrometer.

-

¹H NMR: Spectra are acquired with a 90° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. A total of 16 scans are typically co-added.

-

¹³C NMR: Spectra are acquired using a proton-decoupled pulse sequence with a 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1 second. Typically, 1024 scans are accumulated.

-

Data Processing: The free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the residual CDCl₃ signal at 77.16 ppm for ¹³C.

IR Spectroscopy

Sample Preparation: A small amount of the solid this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum.

High-Resolution Mass Spectrometry (HRMS)

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as acetonitrile or methanol.

Instrumentation and Data Acquisition:

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode is typically used.

-

Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography system. Data is acquired in full scan mode over a mass range that includes the expected molecular ion, for example, m/z 100-500.

-

Data Processing: The acquired data is processed to determine the accurate mass of the molecular ion ([M+H]⁺). The elemental composition is then calculated from this accurate mass.

Workflow and Data Relationships

The following diagrams illustrate the general workflow for spectral data acquisition and the logical relationships in data interpretation.

Caption: General workflow for spectral data acquisition and analysis.

Caption: Relationship between spectral data and structural elucidation.

References

The Multifaceted Biological Activities of Nitrophenylmorpholine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, known for conferring favorable physicochemical properties such as aqueous solubility and metabolic stability to drug candidates. When coupled with a nitrophenyl moiety, the resulting nitrophenylmorpholine derivatives exhibit a wide spectrum of biological activities. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the molecule, often enhancing its interaction with biological targets.[1][2] This technical guide provides an in-depth overview of the potential biological activities of nitrophenylmorpholine derivatives, with a focus on their anticancer and antimicrobial properties. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows.

Anticancer Activity

Nitrophenylmorpholine derivatives have emerged as a promising class of compounds in oncology research, demonstrating cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are diverse and include the inhibition of key signaling pathways involved in cell proliferation and survival.

Inhibition of PI3K/Akt Signaling Pathway

One of the key mechanisms through which morpholine-containing compounds exert their anticancer effects is the inhibition of the Phosphoinositide 3-kinase (PI3K) pathway. The PI3K/Akt signaling cascade is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[3] Certain 4-morpholino derivatives have been shown to be potent inhibitors of PI3Kα (p110α). Inhibition of PI3K prevents the phosphorylation and activation of Akt, a serine/threonine kinase.[4] Activated Akt promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as Bad and the Forkhead box O (FoxO) family of transcription factors.[2][4] By blocking this pathway, nitrophenylmorpholine derivatives can induce caspase-dependent apoptosis in cancer cells.

Cytotoxic Activity Data

The cytotoxic effects of various nitrophenylmorpholine and related derivatives have been quantified against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's potency.

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| Thieno[3,2-d]pyrimidine derivative | A375 (Melanoma) | 0.58 | |

| 5,6,7,8-Tetrahydroisoquinoline derivatives | PACA2 (Pancreatic) | 25.9 - 73.4 | [5] |

| 5,6,7,8-Tetrahydroisoquinoline derivatives | A549 (Lung) | 34.9 - 57.6 | [5] |

| Benzofuran ring-linked 3-nitrophenyl chalcone | HCT-116 (Colon) | 1.71 | [6] |

| Benzofuran ring-linked 3-nitrophenyl chalcone | HT-29 (Colon) | 7.76 | [6] |

| 2-morpholino-4-anilinoquinoline derivatives | HepG2 (Liver) | 8.50 - 12.76 | [7] |

Induction of Apoptosis and Cell Cycle Arrest

Beyond pathway inhibition, some nitrophenylmorpholine derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells. For example, a benzofuran ring-linked 3-nitrophenyl chalcone derivative was found to arrest the cell cycle at the G0/G1 phase in colon cancer cells.[6] This effect is often a consequence of the activation of apoptotic pathways, which can be assessed through methods like triple fluorescence staining and measuring caspase 3/7 activity.[6]

Antimicrobial Activity

The presence of a nitroaromatic group is a well-established feature in many antimicrobial agents. The antimicrobial activity of nitrophenyl derivatives often depends on the reduction of the nitro group within the microbial cell, leading to the formation of toxic intermediates that can damage DNA and other critical biomolecules.[1]

Mechanism of Action

A widely accepted model for the antimicrobial action of nitro compounds involves their intracellular reduction.[1] This process generates reactive nitroso and hydroxylamine intermediates, as well as superoxide species. These reactive molecules can covalently bind to microbial DNA, causing damage and ultimately leading to cell death.[1] Some 5-nitroimidazole derivatives, for instance, are reduced to a short-lived but highly reactive nitro anion radical which is crucial for their mechanism of action.[1]

Inhibition of New Delhi Metallo-β-lactamase-1 (NDM-1)

A significant challenge in treating bacterial infections is the rise of antibiotic resistance. New Delhi metallo-β-lactamase-1 (NDM-1) is an enzyme that confers resistance to a broad spectrum of β-lactam antibiotics. Some nitroxoline derivatives have been identified as competitive inhibitors of NDM-1.[8] These inhibitors can bind to key residues on the enzyme, preventing the substrate from accessing the active site.[8] This represents a promising strategy to combat multidrug-resistant bacteria.

Antimicrobial Activity Data

The antimicrobial efficacy of nitrophenylmorpholine and related nitro derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Halogenated nitro derivatives | Staphylococcus aureus | 15.6 - 62.5 | [1] |

| Halogenated nitro derivatives | Candida sp. | 15 - 62.5 | [1] |

| Nitrotriazole derivative | Candida krusei | 1 µM | [1] |

| Nitrotriazole derivatives | Mycobacterium tuberculosis | 3 - 50 µM | [2] |

| Nitroxoline derivative (ASN-1733) | Various bacteria | 2 - 8 | [8] |

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Nitrophenylmorpholine derivative (test compound)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the nitrophenylmorpholine derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only). Incubate for the desired exposure time (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the use of propidium iodide (PI) staining to analyze the DNA content of cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Treated and untreated cells

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells with PBS.

-

Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at 4°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in each cell.

-

Data Analysis: Use appropriate software to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.

Broth Microdilution for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

Test microorganism

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Nitrophenylmorpholine derivative (test compound)

-

Sterile 96-well U-bottom or flat-bottom microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in CAMHB directly in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a suspension of the test microorganism in saline and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate containing the compound dilutions with the standardized bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion

Nitrophenylmorpholine derivatives represent a versatile and promising class of bioactive compounds with significant potential in the fields of oncology and infectious diseases. Their demonstrated ability to inhibit critical cellular pathways in cancer cells and exert potent antimicrobial effects warrants further investigation. The structure-activity relationships of these compounds are a key area for future research, aiming to optimize their potency and selectivity. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore and develop novel therapeutic agents based on the nitrophenylmorpholine scaffold.

References

- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 4. PI3K/AKT inhibition induces caspase-dependent apoptosis in HTLV-1 transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of the PI3K/AKT signalling pathway in apoptotic cell death in the cerebral cortex of streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 8. pubs.acs.org [pubs.acs.org]

The Emergence of a Key Synthetic Intermediate: A Technical Guide to 4-(2-Fluoro-4-nitrophenyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Fluoro-4-nitrophenyl)morpholine, a substituted aromatic morpholine derivative, has emerged as a critical building block in modern medicinal chemistry. Its significance is overwhelmingly tied to its role as a key intermediate in the synthesis of Linezolid, a vital oxazolidinone antibiotic used to treat serious infections caused by multidrug-resistant Gram-positive bacteria. This technical guide provides an in-depth overview of the discovery, synthesis, and chemical properties of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its synthetic pathway and reaction mechanism.

Introduction and Historical Context

The history of this compound is intrinsically linked to the development of the antibiotic Linezolid. While the precise first synthesis of this compound is not prominently documented in readily available literature, its importance grew with the need for efficient synthetic routes to oxazolidinone antibiotics. The morpholine moiety is a well-regarded "privileged scaffold" in medicinal chemistry, often incorporated into drug candidates to enhance their physicochemical properties, such as aqueous solubility and metabolic stability. The combination of the morpholine ring with a fluorinated nitrobenzene group in this compound creates a versatile intermediate with a highly activated aromatic ring, primed for further chemical transformations. Its primary and most well-documented application is as a precursor to 3-fluoro-4-morpholinoaniline, a central component in the industrial synthesis of Linezolid.

Physicochemical and Spectroscopic Data

This compound is typically a solid at room temperature. A summary of its key chemical and physical properties is provided in Table 1, with spectroscopic data presented in Table 2.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2689-39-6 | |

| Molecular Formula | C₁₀H₁₁FN₂O₃ | |

| Molecular Weight | 226.21 g/mol | |

| Appearance | Solid | |

| Melting Point | 106-109 °C | |

| Purity (typical) | ≥97% or ≥98% |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference(s) |

| ¹H NMR (400MHz, CDCl₃) | δ 8.03 (ddd, J=1.0, 2.6, 9.0Hz, 1H, ArH), 7.94 (dd, J=2.6, 13.1Hz, 1H, ArH), 6.94 (t, J=8.7Hz, 1H, ArH), 3.90 (t, J=4.7Hz, 4H, 2xCH₂O), 3.31 (m, 4H, 2xCH₂N) | |

| ¹³C NMR (100MHz, CDCl₃) | δ 153.3 (d, J=249.5), 145.6 (d, J=7.8Hz), 121.1 (d, J=3.0Hz), 117.0 (d, J=3.9Hz), 112.7 (d, J=6.4Hz), 66.7, 50.0 (d, J=4.9Hz) | |

| High-Resolution Mass Spectrometry (HRMS) | [M] Calcd for C₁₀H₁₁FN₂O₃: 226.0748, Found: 226.0749 |

Synthesis and Experimental Protocols

The predominant method for synthesizing this compound is through a nucleophilic aromatic substitution (SₙAr) reaction. This reaction involves the displacement of a fluorine atom from an activated aromatic ring by the nitrogen atom of morpholine.

General Synthetic Workflow

The overall process begins with commercially available starting materials and proceeds to the target molecule, which is then often used in the subsequent synthesis of Linezolid.

Caption: Synthetic workflow for this compound.

Nucleophilic Aromatic Substitution (SₙAr) Mechanism

The SₙAr mechanism is a two-step process involving the addition of the nucleophile to the aromatic ring, followed by the elimination of the leaving group. The presence of the strongly electron-withdrawing nitro group para to the fluorine leaving group is crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex.

Caption: Mechanism of the SₙAr reaction for the synthesis.

Detailed Experimental Protocol (Adapted from a similar procedure)

The following protocol is adapted from the synthesis of a similar compound, 4-(4-nitrophenyl)thiomorpholine, and can be modified for the synthesis of this compound. It is important to note that this reaction can also be performed under neat (solvent-free) conditions.

Materials:

-

1,2-Difluoro-4-nitrobenzene

-

Morpholine

-

Acetonitrile (or other suitable solvent)

-

Triethylamine (or another suitable base)

-

Ethyl acetate

-

Deionized water

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine morpholine (1.0 equivalent) and a suitable base such as triethylamine (1.2 equivalents) in a solvent like acetonitrile.

-

Add a solution of 1,2-difluoro-4-nitrobenzene (1.0 equivalent) in the same solvent to the flask.

-

Heat the reaction mixture to reflux (approximately 80-85 °C) and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Add deionized water to the reaction mixture to quench the reaction and dissolve any salts.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the mixture and remove the solvent from the filtrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a solid of high purity.

Modern Synthetic Approaches: Continuous Flow Synthesis

Recent advancements have explored the use of microreactors for the continuous production of this compound. This approach offers several advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety, and higher productivity. One study optimized the continuous synthesis and found that a temperature of 105 °C, a morpholine to 2,4-difluoronitrobenzene molar ratio of 4, and a residence time of 50 seconds yielded an optimal production rate with high conversion (≈ 99%).

Applications in Drug Development

The primary application of this compound is as a key intermediate in the multi-step synthesis of Linezolid. The process typically involves the reduction of the nitro group to an amine, followed by a series of reactions to construct the oxazolidinone ring and append the N-acetyl group. The workflow for this subsequent synthesis is outlined below.

Caption: Role as an intermediate in the synthesis of Linezolid.

Conclusion

This compound stands as a testament to the importance of well-designed chemical intermediates in the pharmaceutical industry. Its synthesis, primarily via the robust SₙAr reaction, is a cornerstone for the production of Linezolid. While its history is not that of a standalone therapeutic agent, its role as a critical building block is undeniable. Future research may focus on further optimizing its synthesis through continuous manufacturing processes and exploring its potential as an intermediate for other novel therapeutic agents, leveraging the advantageous properties of the morpholine scaffold.

commercial availability and suppliers of 4-(2-Fluoro-4-nitrophenyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Fluoro-4-nitrophenyl)morpholine is a substituted aromatic heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique structural features, including a morpholine ring, a nitro group, and a fluorine atom on the phenyl ring, make it a versatile building block for the synthesis of complex molecules. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, key synthetic applications, and experimental protocols.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers catering to the research and development sector. Purity levels of 97% or higher are commonly offered, which is crucial for applications in pharmaceutical synthesis where impurities can impact reaction outcomes and final product quality.[1][2]

Key Suppliers Include:

-

Sigma-Aldrich

-

Parchem

-

BLDpharm

-

LGC Standards

-

Thermo Fisher Scientific Chemicals, Inc.[3]

Pricing can vary between suppliers and is dependent on the quantity and purity of the compound. For bulk quantities, direct inquiries with manufacturers are recommended to ensure a stable and cost-effective supply chain.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral data for this compound is presented in the tables below. This information is essential for its handling, characterization, and use in experimental settings.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 2689-39-6 | [3][4][5] |

| Molecular Formula | C₁₀H₁₁FN₂O₃ | [3][4][5] |

| Molecular Weight | 226.20 g/mol | [3][4][8] |

| Appearance | Yellow to Orange Solid | [5] |

| Melting Point | 106-109 °C | [1] |

| Boiling Point (Predicted) | 380.9 ± 42.0 °C | [6][7] |

| Density (Predicted) | 1.340 ± 0.06 g/cm³ | [6][7] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [5] |

| Storage Temperature | 2-8°C | [5][6][7] |

Table 2: Spectral Data

| Spectrum | Data | Reference |

| ¹H NMR (400MHz, CDCl₃) | δ 8.03 (ddd, J=1.0, 2.6, 9.0Hz, 1H, ArH), 7.94 (dd, J=2.6, 13.1Hz, 1H, ArH), 6.94 (t, J=8.7Hz, 1H, ArH), 3.90 (t, J=4.7Hz, 4H, 2xCH₂O), 3.31 (m, 4H, 2xCH₂N) | [9][10] |

| ¹³C NMR (100MHz, CDCl₃) | δ 153.3 (d, J=249.5), 145.6 (d, J=7.8Hz), 121.1 (d, J=3.0Hz), 117.0 (d, J=3.9Hz), 112.7 (d, J=6.4Hz), 66.7, 50.0 (d, J=4.9Hz) | [9][10] |

| HRMS [M] | Calculated for C₁₀H₁₁FN₂O₃: 226.0748, Found: 226.0749 | [9][10] |

Key Application: Intermediate in Linezolid Synthesis

The primary and most well-documented application of this compound is as a crucial intermediate in the synthesis of Linezolid.[11][12] Linezolid is an important oxazolidinone antibiotic used to treat serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

The synthesis of Linezolid from this intermediate generally involves the reduction of the nitro group to an amine, followed by a series of reactions to construct the oxazolidinone ring and append the N-acetylmethyl group.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction.

Reaction: 1,2-Difluoro-4-nitrobenzene with morpholine.

Experimental Details: One green chemistry approach to this synthesis involves performing the reaction under neat (solvent-free) conditions. This method simplifies the workup procedure, reduces chemical waste, and is more cost-effective.[11] The reaction between morpholine and 2,4-difluoronitrobenzene is a key step that can be optimized for continuous production in microreactors, significantly reducing reaction time from hours to seconds.[12]

Use in the Synthesis of Linezolid Analogues

The conversion of this compound to Linezolid and its analogues involves a multi-step process. A generalized workflow is presented below.

Workflow:

-

Reduction of the Nitro Group: The nitro group of this compound is reduced to an amine to yield 3-fluoro-4-morpholinylaniline.

-

Construction of the Oxazolidinone Ring: The resulting aniline is then reacted with a suitable three-carbon synthon, such as (R)-glycidyl butyrate or R-epichlorohydrin, to form the chiral oxazolidinone ring.[13][14][15]

-

Functional Group Manipulation: Subsequent steps involve the conversion of a side chain to an amine, followed by acetylation to yield the final Linezolid structure.

Safety and Handling

According to the Safety Data Sheet (SDS), this compound is considered hazardous.[3] It is classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3).[3]

Handling Precautions:

-

Wear protective gloves, clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.[3]

Storage:

-

Store in a well-ventilated place.

-

Keep container tightly closed in a dry and cool place.[3]

Conclusion

This compound is a commercially available and valuable intermediate, particularly in the pharmaceutical industry for the synthesis of the antibiotic Linezolid. Its well-defined physicochemical properties and reactivity make it a reliable building block for organic synthesis. Proper handling and storage procedures are essential to ensure safety in a laboratory setting. This guide provides a foundational understanding for researchers and drug development professionals working with this versatile compound.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. fishersci.com [fishersci.com]

- 4. scbt.com [scbt.com]

- 5. 4-(2-FLUORO-4-NITRO-PHENYL)-MORPHOLINE CAS#: 2689-39-6 [m.chemicalbook.com]

- 6. 4-(2-FLUORO-4-NITRO-PHENYL)-MORPHOLINE | 2689-39-6 [chemicalbook.com]

- 7. 2689-39-6 CAS MSDS (4-(2-FLUORO-4-NITRO-PHENYL)-MORPHOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound | C10H11FN2O3 | CID 2905489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: this compound [orgspectroscopyint.blogspot.com]

- 10. This compound – All About Drugs [allfordrugs.com]

- 11. 4-(2-Fluoro-5-nitrophenyl)morpholine|1233093-70-3 [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. asianpubs.org [asianpubs.org]

- 14. researchgate.net [researchgate.net]

- 15. EP2516408A1 - Process for the preparation of linezolid - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions Using 4-(2-Fluoro-4-nitrophenyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Fluoro-4-nitrophenyl)morpholine is a versatile building block in organic synthesis, particularly valuable in the development of pharmaceuticals and other biologically active molecules.[1][2] The presence of a strongly electron-withdrawing nitro group para to the fluorine atom, and a morpholine ring meta to it, significantly activates the aromatic ring for nucleophilic aromatic substitution (SNAr). This activation facilitates the displacement of the fluoride ion by a wide range of nucleophiles under relatively mild conditions, making it a key intermediate in the construction of complex molecular architectures.[2][3] Notably, it is a crucial precursor in the synthesis of the oxazolidinone antibiotic, Linezolid.

This document provides detailed application notes and experimental protocols for the use of this compound in SNAr reactions with various nucleophiles, including amines, thiols, and alcohols/phenols.

Reaction Principle: The SNAr Mechanism

The nucleophilic aromatic substitution reaction of this compound proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing the fluorine atom. This initial attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3] The negative charge is delocalized across the aromatic ring and is significantly stabilized by the electron-withdrawing nitro group.

-